

Application Notes and Protocols: 1-Amino-1-cyclopentanecarboxamide in Drug Design

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Compound of Interest

Compound Name:	1-Amino-1-cyclopentanecarboxamide
Cat. No.:	B096507

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-Amino-1-cyclopentanecarboxamide is a versatile scaffold in medicinal chemistry, serving as a crucial intermediate for the synthesis of a variety of biologically active compounds.^[1] Its rigid cyclopentane core allows for the precise spatial orientation of functional groups, making it an attractive starting point for the design of targeted therapeutics. This document provides an overview of its application in drug design, focusing on its use in the development of chemokine receptor antagonists and central nervous system (CNS) agents, along with relevant experimental protocols.

Chemical and Physical Properties

The fundamental properties of **1-Amino-1-cyclopentanecarboxamide** are summarized in the table below.

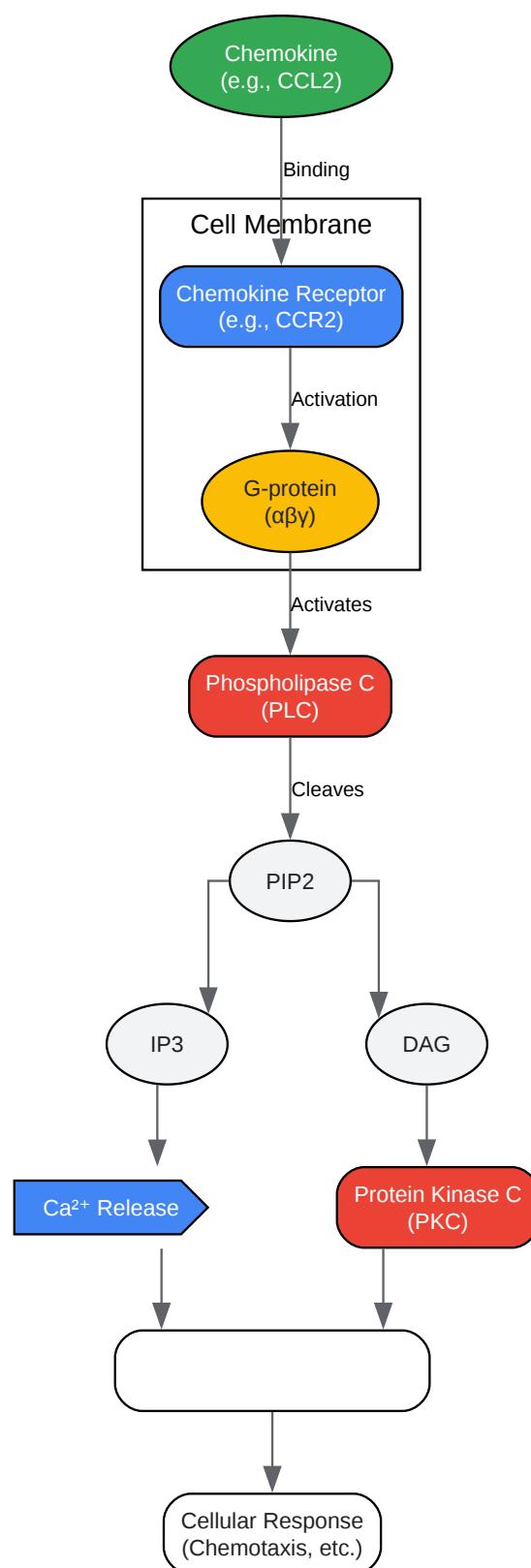
Property	Value	Reference
Molecular Formula	C ₆ H ₁₂ N ₂ O	[2] [3]
Molecular Weight	128.17 g/mol	[2] [3]
CAS Number	17193-28-1	[2] [3]
IUPAC Name	1-aminocyclopentane-1-carboxamide	[3]
Appearance	Solid	[1]
Boiling Point	301.5 °C at 760 mmHg	[1]
Density	1.133 g/cm ³	[1]

Application 1: Chemokine Receptor Antagonists

Derivatives of **1-Amino-1-cyclopentanecarboxamide** have shown significant promise as antagonists of chemokine receptors, particularly CCR2. Chemokine receptors are G protein-coupled receptors (GPCRs) that mediate cell migration in response to chemokines and are implicated in various inflammatory diseases, cancer, and HIV.[\[4\]](#)

Signaling Pathway

The binding of a chemokine to its receptor initiates a signaling cascade that leads to cell migration and other cellular responses. A simplified representation of a common chemokine signaling pathway is depicted below.



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Chemokine Receptor Signaling Pathway.

Quantitative Data: CCR2 Antagonist Activity

Structure-activity relationship (SAR) studies on aminocyclopentane carboxamide derivatives have identified potent CCR2 antagonists. The table below summarizes the in vitro activity of representative compounds.

Compound ID	Modification on Cyclopentane Core	CCR2 Binding IC ₅₀ (nM)	CCR2 Ca ²⁺ Flux IC ₅₀ (nM)	Reference
1	1-alkyl-3- (piperidinyl)	10	64	[5]
2	1-alkyl-3- (piperidinyl) with modifications	3.5	5.8	[5]
3	3-[(3R,4S)-1- (1R,3S)-3- isopropyl...	29	N/A	[6]

N/A: Not Available

Experimental Protocol: CCR2 Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of test compounds for the CCR2 receptor.

Workflow:



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CCR2 Binding Assay Workflow.

Methodology:

- Cell Preparation: Use human monocyte whole cells endogenously expressing the CCR2 receptor.
- Assay Buffer: Prepare a suitable binding buffer (e.g., 25 mM HEPES, 150 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
- Competition Assay:
 - In a 96-well plate, add 50 µL of cell suspension.
 - Add 25 µL of varying concentrations of the test compound (prepared in assay buffer).
 - Add 25 µL of radiolabeled chemokine (e.g., ¹²⁵I-MCP-1) at a final concentration close to its Kd.
 - Incubate the plate at room temperature for 60-90 minutes.
- Filtration: Rapidly filter the contents of each well through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).
- Quantification: Dry the filter plate and add scintillation cocktail to each well. Measure the radioactivity using a scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value using non-linear regression analysis.

Application 2: Anticancer Agents

While direct derivatives of **1-Amino-1-cyclopentanecarboxamide** as standalone anticancer agents are not extensively documented in publicly available literature, the cyclopentane carboxamide scaffold is present in more complex molecules with demonstrated antiproliferative activity. For instance, cyclopentane-fused anthraquinone derivatives have shown remarkable potency against various tumor cell lines.^[7]

Proposed Mechanism of Action

The anticancer activity of such complex derivatives can be multifaceted, potentially involving:

- DNA Intercalation: The planar aromatic moieties can insert between DNA base pairs, disrupting DNA replication and transcription.
- Topoisomerase Inhibition: Interference with topoisomerase enzymes, which are crucial for managing DNA topology, can lead to DNA damage and apoptosis.
- Induction of Reactive Oxygen Species (ROS): Generation of ROS can cause oxidative stress and damage to cellular components, ultimately leading to cell death.

Quantitative Data: Antiproliferative Activity

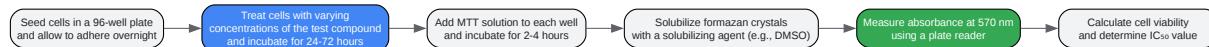
The following table presents the IC_{50} values for novel 1,1-disubstituted cyclohexane-1-carboxamides, which share a similar structural motif and demonstrate the potential of cyclic carboxamides as anticancer agents.

Compound ID	Cell Line	IC_{50} (μ M)	Reference
6a	A549 (Lung Carcinoma)	3.03	[8]
8a	A549 (Lung Carcinoma)	5.21	[8]
Doxorubicin (Control)	A549 (Lung Carcinoma)	3.01	[8]

Experimental Protocol: MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2]

Workflow:



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MTT Assay Workflow.

Methodology:

- Cell Seeding: Plate cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
- Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 48 or 72 hours).
- MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[9]
- Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[9]
- Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Application 3: Central Nervous System (CNS) Agents - GABA Aminotransferase (GABA-AT) Inhibitors

Derivatives of **1-Amino-1-cyclopentanecarboxamide** have been investigated as inhibitors of γ -aminobutyric acid aminotransferase (GABA-AT), an enzyme responsible for the degradation

of the inhibitory neurotransmitter GABA.[10] Inhibition of GABA-AT increases GABA levels in the brain, which can be a therapeutic strategy for epilepsy and addiction.[10]

Mechanism of Action

Mechanism-based inactivators of GABA-AT, such as (1S,3S)-3-amino-4-difluoromethylenyl-1-cyclopentanoic acid (CPP-115), a compound with a related cyclopentane core, have been designed to be highly efficient.[11][12] These inhibitors typically form a covalent bond with the enzyme's cofactor, pyridoxal 5'-phosphate (PLP), leading to irreversible inactivation.

Synthesis Protocol: General Amide Coupling

The synthesis of carboxamide derivatives from **1-Amino-1-cyclopentanecarboxamide** or its corresponding carboxylic acid can be achieved through standard amide coupling reactions.

Workflow:



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Amide Coupling Workflow.

Methodology:

- Reaction Setup: To a solution of the 1-aminocyclopentane carboxylic acid derivative (1 equivalent) in an anhydrous aprotic solvent such as DMF, add a coupling agent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2 equivalents).
- Activation: Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
- Amine Addition: Add the desired amine (1-1.2 equivalents) to the reaction mixture.
- Reaction: Stir the reaction at room temperature for 2-24 hours, monitoring the progress by TLC or LC-MS.

- Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

Conclusion:

1-Amino-1-cyclopentanecarboxamide is a valuable and versatile building block in drug discovery. Its derivatives have demonstrated significant potential as chemokine receptor antagonists for inflammatory diseases and as CNS agents targeting enzymes like GABA-AT. The rigid cyclopentane scaffold provides a solid foundation for the design of potent and selective modulators of various biological targets. Further exploration of this chemical space is likely to yield novel therapeutic candidates for a range of diseases.

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